molecular formula C15H22N2O4 B2616548 N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide CAS No. 1387524-26-6

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide

Cat. No.: B2616548
CAS No.: 1387524-26-6
M. Wt: 294.351
InChI Key: PDOYSHHIDBUQPB-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

    Coupling Reaction: The protected glycine is then coupled with 4-ethoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Deprotection: Removal of the Boc group yields N-(4-ethoxyphenyl)glycinamide.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its structural features.

    Biological Studies: Used in studies involving enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide involves its interaction with biological molecules through its amide and ethoxyphenyl groups. These interactions can affect enzyme activity and protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-N1-phenylglycinamide
  • N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide

Uniqueness

N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(4-ethoxyanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-5-20-12-8-6-11(7-9-12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOYSHHIDBUQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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